N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
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Description
Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other amides and amines . Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines . The specific reactions would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be similar to those of other amides and amines. For example, 2,2-Dimethyl-1-phenyl-propylamine, a related compound, has a boiling point of 221.7±19.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C .Safety and Hazards
The safety and hazards of this compound would depend on its specific physical and chemical properties. For example, 2,2-Dimethyl-1-phenyl-propylamine, a related compound, has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
N-[2-[(2,2-dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-6-15(21)19(5)12-14(20)18-16(17(2,3)4)13-10-8-7-9-11-13/h6-11,16H,1,12H2,2-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNEDWZAGMWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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